1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride
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Overview
Description
. This compound features a unique structure that combines a pyrrolidine ring with a piperidine ring, both of which are functionalized with a chloropyridinyl group and an amine group, respectively.
Preparation Methods
The synthesis of 1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by their functionalization. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit protein synthesis by targeting specific enzymes or receptors . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Piperidine derivatives: These compounds share the piperidine ring structure and may also exhibit similar properties.
Properties
Molecular Formula |
C14H24Cl4N4 |
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Molecular Weight |
390.2 g/mol |
IUPAC Name |
1-[1-(5-chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine;trihydrochloride |
InChI |
InChI=1S/C14H21ClN4.3ClH/c15-11-1-2-14(17-9-11)19-8-5-13(10-19)18-6-3-12(16)4-7-18;;;/h1-2,9,12-13H,3-8,10,16H2;3*1H |
InChI Key |
NISWPLGPCJUIQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2CCN(C2)C3=NC=C(C=C3)Cl.Cl.Cl.Cl |
Origin of Product |
United States |
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